![molecular formula C19H18ClF3N6S B2962873 5-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 338979-15-0](/img/structure/B2962873.png)
5-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol” is a complex organic molecule. It contains several functional groups including a pyridine ring, a piperazine ring, a phenyl ring, and a 1,2,4-triazole ring. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact synthesis would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The pyridine and phenyl rings are aromatic, which may contribute to the compound’s stability. The piperazine ring is a saturated six-membered ring with two nitrogen atoms, which may be involved in hydrogen bonding or other intermolecular interactions .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The pyridine ring could potentially undergo electrophilic substitution reactions, while the piperazine ring could undergo reactions at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and its ability to cross biological membranes .Scientific Research Applications
Antimicrobial Activities
- Triazole derivatives, including compounds structurally related to the one , have demonstrated significant antimicrobial activities. They have been found effective against various microorganisms, including Gram-positive and Gram-negative bacteria, as well as pathogenic fungi like Candida albicans (Bektaş et al., 2007).
Herbicidal and Antifungal Properties
- Some derivatives have shown herbicidal activities against Brassica campestris and notable antifungal activities against P. piricola, comparable to the control fungicide, triadimefon (张燕 et al., 2016).
Tuberculostatic Activity
- Certain triazole derivatives have been tested for their tuberculostatic activity, showing minimum inhibiting concentrations (MIC) within 25 - 100 mg/ml, indicating their potential use in tuberculosis treatment (Foks et al., 2004).
Anti-inflammatory Activity
- Some triazole compounds have exhibited in vivo anti-inflammatory activity, particularly effective against carrageenan-induced paw edema in rats. This suggests potential application in inflammatory conditions (Al-Omar et al., 2010).
Anticancer Properties
- Derivatives of triazoles have shown promising anticancer activity. Their interaction with biological targets like EGFR (epidermal growth factor receptor) inhibitors suggests potential applications in cancer treatment (Karayel, 2021).
Antidiabetic Activity
- Some triazole-pyridazine derivatives have been evaluated as anti-diabetic drugs, showing significant inhibition of Dipeptidyl peptidase-4 (DPP-4), a key enzyme in diabetes management (Bindu et al., 2019).
Safety And Hazards
As with any chemical compound, handling “5-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol” would require appropriate safety precautions. Without specific information on this compound, it’s difficult to provide detailed safety and hazard information .
Future Directions
properties
IUPAC Name |
3-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methyl]-4-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF3N6S/c20-15-10-13(19(21,22)23)11-24-17(15)28-8-6-27(7-9-28)12-16-25-26-18(30)29(16)14-4-2-1-3-5-14/h1-5,10-11H,6-9,12H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAHJCVWJHKFPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NNC(=S)N2C3=CC=CC=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF3N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Oxabicyclo[3.1.1]heptan-4-one](/img/structure/B2962790.png)
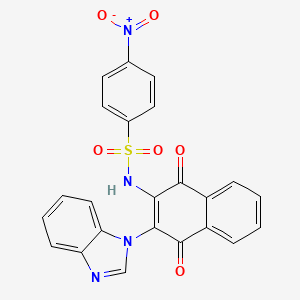
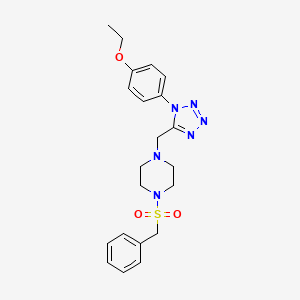
![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-bromophenyl)acetonitrile](/img/structure/B2962796.png)
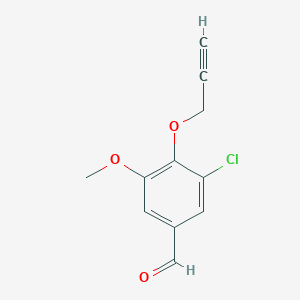
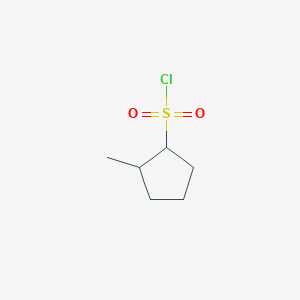
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,5-a]pyridine](/img/structure/B2962801.png)
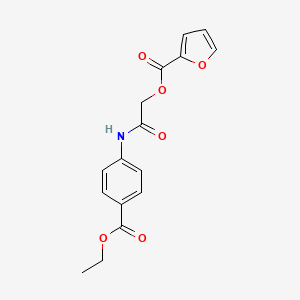
![ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2962803.png)
![4-{[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]methyl}benzonitrile](/img/structure/B2962804.png)
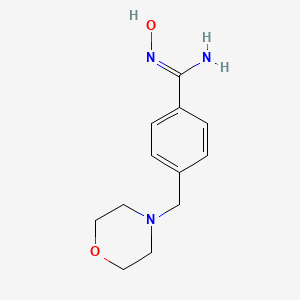
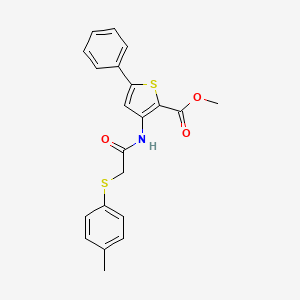
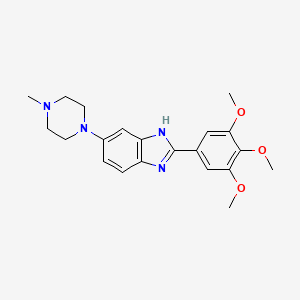
![{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol](/img/structure/B2962813.png)